(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is a fluorinated pyrazole derivative Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-1-methylpyrazole with formaldehyde in the presence of a base to yield the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.
5-Fluoro-1-methyl-1H-pyrazol-4-yl-substituted nitronyl nitroxide radical: A related compound with a nitronyl nitroxide radical substitution.
Uniqueness
(5-Fluoro-1-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H7FN2O |
---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
(5-fluoro-1-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C5H7FN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3 |
InChI Key |
FPCPMVRSMCYIKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CO)F |
Origin of Product |
United States |
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